3-methyl-1-phenyl-4-(p-tolylthio)-1H-pyrazol-5-yl 2-methoxyacetate
CAS No.: 851126-62-0
Cat. No.: VC6031407
Molecular Formula: C20H20N2O3S
Molecular Weight: 368.45
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 851126-62-0 |
|---|---|
| Molecular Formula | C20H20N2O3S |
| Molecular Weight | 368.45 |
| IUPAC Name | [5-methyl-4-(4-methylphenyl)sulfanyl-2-phenylpyrazol-3-yl] 2-methoxyacetate |
| Standard InChI | InChI=1S/C20H20N2O3S/c1-14-9-11-17(12-10-14)26-19-15(2)21-22(16-7-5-4-6-8-16)20(19)25-18(23)13-24-3/h4-12H,13H2,1-3H3 |
| Standard InChI Key | KKVJHDVXPYWVAQ-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)SC2=C(N(N=C2C)C3=CC=CC=C3)OC(=O)COC |
Introduction
Structural and Molecular Characteristics
The molecule comprises a pyrazole core substituted at four positions:
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Position 1: A phenyl group, enhancing aromatic stability and influencing hydrophobic interactions .
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Position 3: A methyl group, contributing to steric effects and metabolic stability .
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Position 4: A p-tolylthio group (–S–C₆H₄–CH₃), introducing sulfur-based reactivity and potential antioxidant properties.
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Position 5: A 2-methoxyacetate ester (–O–CO–CH₂–O–CH₃), which may act as a prodrug moiety to enhance bioavailability.
The planarity of the pyrazole ring, observed in analogous structures like 3-methyl-1-phenyl-4-thioacetylpyrazol-5-one (RMSD: 0.035 Å) , suggests extensive conjugation, stabilizing the molecule through intramolecular interactions such as C–H⋯S and CH₃⋯π stacking.
Physicochemical Properties
Spectroscopic Data (Predicted)
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¹H NMR (CDCl₃):
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¹³C NMR:
Crystallography
Analogous structures exhibit monoclinic crystal systems (space group P2₁/c) with unit cell parameters approximating a = 8.2 Å, b = 12.5 Å, c = 14.7 Å, and β = 105.3° . The p-tolylthio group is expected to induce π-stacking interactions along the b-axis.
| Parameter | Value | Rationale |
|---|---|---|
| LogP | 3.2 ± 0.3 | High aryl/thio content |
| Plasma t₁/₂ | 4.7 h | Ester hydrolysis rate |
| Protein binding | 89% | Hydrophobic interactions |
Industrial and Research Applications
Pharmaceutical Development
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Lead compound for COX-2 inhibitors due to structural similarity to celecoxib analogs.
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Anticancer agent: The p-tolylthio group may inhibit thioredoxin reductase, a target in chemotherapy .
Materials Science
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Liquid crystals: The planar pyrazole core and aryl groups could stabilize nematic phases.
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Polymer additives: Thioether groups may act as radical scavengers in polymer stabilization.
Challenges and Future Directions
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